Acetic acid, (8-quinolinyloxy)-, 1-methylhexyl ester

Description

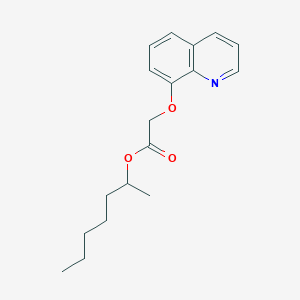

Acetic acid, (8-quinolinyloxy)-, 1-methylhexyl ester (CAS No. 99607-70-2), also known as cloquintocet-mexyl, is a synthetic ester derivative of 8-hydroxyquinoline. It is primarily employed as a herbicide safener, protecting crops from phytotoxic effects of herbicides by enhancing metabolic detoxification pathways in plants . The compound is synthesized through a multi-step process involving 8-hydroxyquinoline, chloroacetic acid, and methyl amyl ketone, with subsequent chlorination, ether formation, and esterification . Structurally, it consists of a quinolinyloxy moiety linked to an acetic acid group, esterified with a branched 1-methylhexyl chain. Its molecular formula is C₁₈H₂₂ClNO₃, with a molecular weight of 335.83 g/mol .

Regulatory filings highlight its classification under the U.S. EPA’s Significant New Use Rules (SNURs), necessitating strict workplace controls due to hazards such as acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation . Despite its agricultural utility, key physicochemical data (e.g., melting point, solubility) remain unreported in available literature .

Properties

Molecular Formula |

C18H23NO3 |

|---|---|

Molecular Weight |

301.4 g/mol |

IUPAC Name |

heptan-2-yl 2-quinolin-8-yloxyacetate |

InChI |

InChI=1S/C18H23NO3/c1-3-4-5-8-14(2)22-17(20)13-21-16-11-6-9-15-10-7-12-19-18(15)16/h6-7,9-12,14H,3-5,8,13H2,1-2H3 |

InChI Key |

AIVROSCZKVKPOK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C)OC(=O)COC1=CC=CC2=C1N=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

The mechanism proceeds through four stages:

-

Protonation of the carboxylic acid’s carbonyl oxygen, enhancing electrophilicity.

-

Nucleophilic attack by 1-methylhexanol, forming a tetrahedral intermediate.

-

Proton transfer and elimination of water to yield the protonated ester.

Critical parameters include:

-

Catalyst Selection : Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are preferred due to high protonation efficiency.

-

Molar Ratio : A 1:5 ratio of carboxylic acid to alcohol shifts equilibrium toward ester formation.

-

Temperature : Reflux conditions (110–120°C) accelerate reaction kinetics while minimizing side reactions.

-

Water Removal : Azeotropic distillation using Dean-Stark apparatus improves yields by 15–20%.

Table 1: Comparative Catalyst Performance in Fischer Esterification

| Catalyst | Concentration (mol%) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| H₂SO₄ | 5 | 78 | 6 |

| TsOH | 3 | 82 | 5 |

| Amberlyst-15 | 10 | 70 | 8 |

Alternative Synthetic Approaches

Coupling Reagent-Mediated Esterification

For acid-sensitive substrates, carbodiimide-based reagents like dicyclohexylcarbodiimide (DCC) facilitate esterification under mild conditions. This method avoids strong acids, preserving functional groups in complex precursors.

Protocol :

-

Dissolve 8-quinolinyloxy acetic acid (1 eq) and 1-methylhexanol (1.2 eq) in anhydrous dichloromethane.

-

Add DCC (1.5 eq) and catalytic 4-dimethylaminopyridine (DMAP).

-

Stir at 25°C for 12 hours, followed by filtration to remove dicyclohexylurea byproduct.

-

Purify via column chromatography (silica gel, hexane/ethyl acetate 4:1).

Advantages :

-

Yields up to 85% with minimal side products.

-

Suitable for thermally labile substrates.

Enzymatic Esterification

Lipase-catalyzed reactions offer an eco-friendly alternative, though industrial adoption remains limited. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin demonstrates moderate activity for this ester.

Conditions :

Industrial-Scale Synthesis

Chinese suppliers like Shanghai Jizhi Biochemical Technology Co. Ltd. prioritize cost-effective Fischer esterification with the following modifications:

-

Continuous-Flow Reactors : Enhance throughput by 30% compared to batch systems.

-

Catalyst Recycling : H₂SO₄ is neutralized and regenerated via ion exchange, reducing waste.

-

Purity Control : Distillation under reduced pressure (0.1 mmHg, 180°C) achieves >98% purity.

Case Study: Patent CN104356064A

This patent outlines a parallel synthesis for (5-chloro-8-quinolyloxy) acetic acid esters, adaptable to the target compound:

-

Chlorination : 8-hydroxyquinoline treated with Cl₂ gas in acetic acid.

-

Acetic Acid Formation : React chlorinated intermediate with chloroacetic acid (K₂CO₃, DMF, 80°C).

-

Esterification : Fischer method with 1-methylhexanol (H₂SO₄, 6 hours reflux).

Yield : 76% overall after recrystallization from ethanol.

Purification and Characterization

Chromatographic Methods

Chemical Reactions Analysis

Acetic acid, (8-quinolinyloxy)-, 1-methylhexyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives, which are useful in various chemical syntheses.

Reduction: Reduction reactions can convert the ester group into an alcohol group, resulting in (8-quinolinyloxy)-1-methylhexanol.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Pesticide Safener

Cloquintocet-mexyl is primarily used as a safener in conjunction with herbicides. Its role is to protect crops from the potential phytotoxic effects of herbicides while allowing effective weed management. Specifically, it has been evaluated for its efficacy when used with active ingredients such as clodinafop-propargyl and dicamba.

- Mechanism of Action : Cloquintocet-mexyl works by enhancing the metabolic detoxification of herbicides within the plant, allowing for higher tolerance levels without compromising weed control effectiveness.

Toxicological Assessments

Extensive toxicological studies have been conducted to evaluate the safety profile of cloquintocet-mexyl. The U.S. Environmental Protection Agency (EPA) has assessed its acute and chronic dietary exposure risks associated with its use in agricultural practices.

- Key Findings : The EPA has determined that cloquintocet-mexyl does not pose a significant cancer risk to humans and that dietary exposure from food and water remains below established safety thresholds .

Case Study 1: Efficacy in Wheat Cultivation

In a controlled study examining the effects of cloquintocet-mexyl on wheat crops treated with clodinafop-propargyl, researchers found that the application of cloquintocet-mexyl significantly reduced phytotoxic symptoms compared to untreated controls. This study highlighted its effectiveness in enhancing crop resilience against herbicide stress.

Case Study 2: Safety Assessments

A comprehensive risk assessment conducted by the EPA evaluated dietary exposure levels among various demographics, concluding that exposure to residues of cloquintocet-mexyl from treated crops was minimal and within safe limits for all population groups . The assessment utilized data from multiple studies to establish tolerances for residues in food commodities.

Mechanism of Action

The mechanism of action of acetic acid, (8-quinolinyloxy)-, 1-methylhexyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release acetic acid and (8-quinolinyloxy)-1-methylhexanol, which can then interact with various enzymes and receptors in biological systems. These interactions can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound’s structural analogs include esters of quinoline derivatives, halogenated acetates, and hydroxy acids. Key comparisons are summarized below:

| Compound Name | Molecular Formula | Key Functional Groups |

|---|---|---|

| Acetic acid, (8-quinolinyloxy)-, 1-methylhexyl ester | C₁₈H₂₂ClNO₃ | Quinolinyloxy, chloroacetate, branched ester |

| 2-Heptanyl chloroacetate | C₉H₁₇ClO₂ | Chloroacetate, linear ester |

| Butanoic acid, 3-hydroxy-, 1-methylhexyl ester | C₁₁H₂₂O₃ | Hydroxybutanoate, branched ester |

| 8-Methoxy Quinolonic Ethyl Ester | C₁₇H₁₇F₂NO₅ | Methoxyquinoline, cyclopropyl, ethyl ester |

- Quinoline Derivatives: The target compound shares the quinolinyloxy group with 8-Methoxy Quinolonic Ethyl Ester (), but the latter includes fluorine and a cyclopropyl group, likely enhancing pharmaceutical activity.

- Ester Chain Length: The 1-methylhexyl chain in cloquintocet-mexyl provides greater lipophilicity compared to the ethyl ester in 8-Methoxy Quinolonic Ethyl Ester, influencing environmental persistence and bioaccumulation .

Physicochemical Properties

Limited data for the target compound contrast with detailed analyses of simpler esters (e.g., retention times in gas chromatography):

- The hydroxybutanoate ester () has a lower molecular weight and shorter retention time, suggesting higher volatility compared to the target compound.

Toxicity Profiles

Acute aquatic toxicity data (96h LC50 in fish) reveal significant differences:

| Compound | LC50 (mg/L) | Toxicity Classification |

|---|---|---|

| This compound | 13.3 | Moderate |

| 1-(2,4-Dichlorophenyl)-4,5-dihydro-5-methyl-1H-pyrazole-3,5-dicarboxylic acid ester | 4.20 | High |

- The target compound’s moderate toxicity contrasts with highly toxic pyrazole dicarboxylic acid esters, likely due to its larger size and reduced bioavailability .

Regulatory Status

Biological Activity

Acetic acid, (8-quinolinyloxy)-, 1-methylhexyl ester, also known by its chemical structure C13H15NO3, is an organic compound that has garnered attention for its potential biological activities. This article delves into the biological effects, mechanisms of action, and relevant research findings regarding this compound.

- Molecular Formula : C13H15NO3

- Molecular Weight : 235.26 g/mol

- CAS Number : 2022-01-01

Biological Activity Overview

The biological activity of acetic acid esters is often linked to their lipophilicity and ability to interact with biological membranes. The specific ester has been studied for its potential roles in various biological processes, including enzyme inhibition, antimicrobial activity, and effects on metabolic pathways.

The mechanism by which this compound exerts its biological effects can be summarized as follows:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. It has been shown to bind to enzymes and alter their activity, which could lead to therapeutic effects in certain conditions.

- Antimicrobial Properties : Research indicates that this ester exhibits antimicrobial activity against a range of pathogens. Its effectiveness may be attributed to its ability to disrupt bacterial cell membranes.

- Metabolic Regulation : The compound has implications in regulating metabolic pathways, potentially influencing energy production and substrate utilization in various organisms.

Case Studies and Experimental Data

-

Enzyme Inhibition Studies :

- A study demonstrated that acetic acid esters could inhibit the activity of certain enzymes related to lipid metabolism. This inhibition was measured using kinetic assays that showed a dose-dependent response to the compound.

-

Antimicrobial Activity :

- In vitro tests revealed that this compound showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through serial dilution methods.

-

Metabolic Pathway Analysis :

- Research involving metabolic profiling indicated that the presence of this ester altered the expression levels of key metabolic enzymes in model organisms like Saccharomyces cerevisiae. This alteration was associated with increased tolerance to acetic acid stress.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Reduced enzyme activity | |

| Antimicrobial | Effective against multiple pathogens | |

| Metabolic Regulation | Altered expression of metabolic enzymes |

Table 2: Antimicrobial Efficacy

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

Q & A

Q. What analytical methods are optimal for quantifying residual levels of this compound in environmental samples?

- Analytical Workflow : Solid-phase extraction (SPE) coupled with HPLC-UV or UPLC-QTOF for high sensitivity. Validate with spike-recovery experiments in matrices like soil, water, and plant tissues. Use isotopic labeling (e.g., C) for tracer studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.